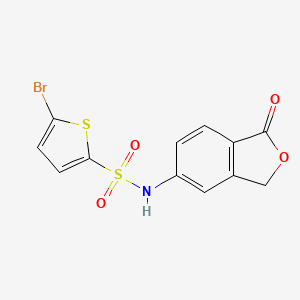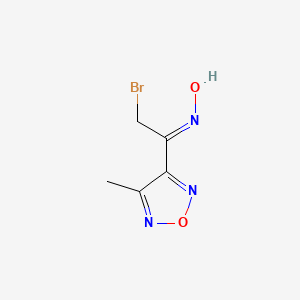![molecular formula C16H10N6O3S B11087792 6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11087792.png)
6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a pyrano[2,3-c]pyrazole core. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrano[2,3-c]pyrazole Core: This can be achieved through a multi-component reaction involving a pyrazole derivative, an aldehyde, and a malononitrile under basic conditions.
Functionalization: Introduction of the amino, nitro, and thienyl groups can be done through subsequent reactions involving nitration, amination, and thiophene substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thienyl groups.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine and thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
科学研究应用
Chemistry
Catalysis: Compounds with pyrano[2,3-c]pyrazole cores can act as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology and Medicine
Pharmacology: Investigation of potential anti-inflammatory, antimicrobial, or anticancer activities.
Biochemistry: Study of interactions with biological macromolecules like proteins and DNA.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Environmental Science: Applications in the detection and removal of pollutants.
作用机制
The mechanism of action would depend on the specific application. For example, in pharmacology, the compound might interact with specific enzymes or receptors, altering their activity. In catalysis, it might facilitate the formation or breaking of chemical bonds through a specific pathway.
相似化合物的比较
Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar cores but different substituents.
Thienyl-Substituted Compounds: Compounds with thiophene rings and various functional groups.
Uniqueness
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer unique biological or chemical properties.
属性
分子式 |
C16H10N6O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
6-amino-4-(5-nitrothiophen-2-yl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H10N6O3S/c17-7-8-12(10-4-5-11(26-10)22(23)24)13-14(9-3-1-2-6-19-9)20-21-16(13)25-15(8)18/h1-6,12H,18H2,(H,20,21) |
InChI 键 |
GPPYLWPMYGXZCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(S4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11087718.png)
![N-(4-chlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087723.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide](/img/structure/B11087728.png)
![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087734.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11087735.png)

![methyl 2-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11087755.png)
![N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine](/img/structure/B11087767.png)

![4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B11087775.png)
![N-(2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11087777.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B11087788.png)
